Product packaging for Buserelin(Cat. No.:CAS No. 57982-77-1)

Buserelin

カタログ番号: B193263
CAS番号: 57982-77-1
分子量: 1299.5 g/mol
InChIキー: PYMDEDHDQYLBRT-DRIHCAFSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

GnRH Agonist Classification and Foundational Concepts

Buserelin is classified as a gonadotropin-releasing hormone (GnRH) agonist. wikipedia.orgaltmeyers.org This classification is based on its ability to bind to and activate GnRH receptors (GnRHR) in the anterior pituitary gland, mimicking the action of the endogenous GnRH. drugbank.compatsnap.com GnRH agonists, including this compound, are often referred to as superagonists because they are significantly more potent and have a longer duration of action than the natural hormone. bccancer.bc.cawikipedia.org This enhanced activity is due to structural modifications that increase their affinity for the GnRH receptor and provide greater resistance to enzymatic degradation. bccancer.bc.caaltmeyers.org

The foundational concept behind the therapeutic action of this compound and other GnRH agonists is a biphasic response of the pituitary gland:

Initial Stimulation (Flare-up): Upon initial administration, this compound stimulates the GnRH receptors, leading to a transient surge in the secretion of pituitary gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.govpatsnap.com This initial agonistic action results in a temporary increase in the production of gonadal sex hormones, such as testosterone (B1683101) in males and estrogen in females. bccancer.bc.ca

Downregulation and Desensitization: Continuous, non-pulsatile administration of this compound leads to the sustained occupation of GnRH receptors. wikipedia.orgnih.gov This constant stimulation causes the pituitary gonadotroph cells to become desensitized. The number of GnRH receptors on the cell surface is reduced (downregulation), rendering the cells refractory to further stimulation by both the GnRH agonist and the body's own GnRH. altmeyers.orgdrugbank.com

This process of desensitization ultimately results in a profound and reversible suppression of LH and FSH release. nih.gov The subsequent lack of gonadotropin stimulation on the gonads leads to a significant reduction in the production of sex steroids, achieving a state of hypogonadotropic hypogonadism, sometimes referred to as "medical castration". bccancer.bc.cawikipedia.org In men, testosterone levels can be reduced to castration levels, while in women, estrogen levels are suppressed to postmenopausal levels. nih.govnih.gov This suppression of sex hormones forms the basis for its research in hormone-sensitive pathologies. drugbank.com

PhaseEffect on Pituitary GnRH ReceptorsGonadotropin (LH & FSH) LevelsSex Hormone (Testosterone/Estrogen) Levels
Initial Stimulation (Flare)ActivationIncreaseTransient Increase
Chronic Administration (Desensitization)DownregulationSuppressionProfound Decrease

Historical Trajectory of this compound Research

The development of this compound is rooted in the discovery of the native GnRH molecule in 1971 by the research groups of Andrew V. Schally and Roger Guillemin, a discovery that earned them a Nobel Prize in 1977. nih.gov This breakthrough paved the way for the synthesis of thousands of GnRH analogues, with the goal of creating more potent and long-acting versions for therapeutic use. oup.com

This compound was first synthesized and patented in 1974. wikipedia.orgtaylorandfrancis.com The first description of the compound in scientific literature appeared in 1976, and it was subsequently introduced for medical use in 1984. wikipedia.orgtaylorandfrancis.com Early research quickly established its potent agonist activity. A significant milestone in this compound research occurred in 1980, when it became the first GnRH agonist demonstrated to achieve medical castration in humans through intranasal administration, as observed by a marked decrease in testosterone levels in a patient. wikipedia.org

Throughout the 1980s and 1990s, research expanded to explore this compound's clinical potential across a range of hormone-dependent diseases. Extensive studies confirmed its value in treating endometriosis by inducing a temporary remission of the disease. nih.govnih.gov Its efficacy in managing hormone-sensitive prostate cancer was also a major focus of research. nih.gov Furthermore, this compound became a key component in reproductive medicine, particularly in protocols for in vitro fertilization (IVF). nih.govbmj.com Research demonstrated that using this compound to suppress the natural ovarian cycle before controlled ovarian stimulation could improve the efficiency of IVF programs. nih.govnih.gov

YearMilestoneReference
1971Discovery of native GnRH structure. nih.gov
1974This compound first patented. wikipedia.org
1976First scientific description of this compound. wikipedia.org
1980First demonstration of medical castration in humans with intranasal this compound. wikipedia.org
1984This compound introduced for medical use. wikipedia.org
1989A study highlights this compound's efficacy in treating endometriosis. nih.gov
1990A comprehensive review details this compound's clinical profile in prostate cancer, endometriosis, and infertility. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C62H90N16O15 B193263 Buserelin CAS No. 57982-77-1

特性

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H86N16O13.C2H4O2/c1-7-64-57(87)48-15-11-23-76(48)58(88)41(14-10-22-65-59(61)62)69-51(81)42(24-33(2)3)70-56(86)47(31-89-60(4,5)6)75-52(82)43(25-34-16-18-37(78)19-17-34)71-55(85)46(30-77)74-53(83)44(26-35-28-66-39-13-9-8-12-38(35)39)72-54(84)45(27-36-29-63-32-67-36)73-50(80)40-20-21-49(79)68-40;1-2(3)4/h8-9,12-13,16-19,28-29,32-33,40-48,66,77-78H,7,10-11,14-15,20-27,30-31H2,1-6H3,(H,63,67)(H,64,87)(H,68,79)(H,69,81)(H,70,86)(H,71,85)(H,72,84)(H,73,80)(H,74,83)(H,75,82)(H4,61,62,65);1H3,(H,3,4)/t40-,41-,42-,43-,44-,45-,46-,47+,48-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMDEDHDQYLBRT-DRIHCAFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H90N16O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57982-77-1 (Parent)
Record name Buserelin acetate [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068630751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30218712
Record name Buserelin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30218712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1299.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68630-75-1
Record name Buserelin acetate [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068630751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buserelin acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=725176
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Buserelin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30218712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUSERELIN ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13U86G7YSP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Action

GnRH Receptor Interaction Dynamics

Buserelin's action is predicated on its binding to and modulation of the GnRH receptor, a G protein-coupled receptor (GPCR). wikipedia.org

Ligand Binding Affinity and Specificity

This compound is characterized as a superagonist of the GnRH receptor, exhibiting a significantly higher potency for inducing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion compared to native GnRH. wikipedia.org This enhanced potency is attributed to specific structural modifications at positions 6 and 10 of the decapeptide chain, which improve its stability and receptor binding affinity. mdpi.com For instance, the substitution of glycine (B1666218) at position 6 with D-serine and the modification of glycinamide (B1583983) at position 10 to an ethylamide group contribute to a greatly enhanced effect and a longer duration of action compared to natural LHRH. mdpi.comdrugbank.com These modifications result in GnRH agonists like this compound having potencies estimated to be 50 to 170 times greater than native GnRH-I. wikipedia.orgmdpi.comdrugbank.com

Studies investigating the binding affinity of this compound to the GnRH receptor have utilized radioligand binding assays, often employing [125I]this compound. bioscientifica.comoup.comoup.comnih.govnih.gov These studies have revealed high-affinity binding sites for this compound on pituitary GnRH receptors, with reported Kd values in the nanomolar range. bioscientifica.comoup.com For example, whole-cell radioligand binding studies with [125I]this compound in cells expressing the GnRH receptor revealed a single high-affinity site with a Kd value of approximately 1.1 nM. bioscientifica.com Competition analyses have demonstrated the specificity of this compound binding, typically showing a rank order of potency where this compound exhibits higher affinity than native GnRH. bioscientifica.comoup.com

Interactive Table 1: this compound Binding Affinity to GnRH Receptors

Receptor LocationLigandKd Value (approx.)Rank Order of Potency (vs. GnRH)
PituitaryThis compound1.1 nM bioscientifica.comThis compound > GnRH bioscientifica.com
Exogenously expressed GnRH-R (Prostate Cancer Cells)[125I]this compound1.1 nM bioscientifica.comThis compound > GnRH >> chicken GnRH-II bioscientifica.com
Exogenously expressed GnRH-R (Breast Cancer Cells)[125I]this compound1.4 nM oup.comThis compound > GnRH >> chicken GnRH-II oup.com
Exogenously expressed GnRH-R (Breast Cancer Cells)[125I]this compound0.9 nM oup.comThis compound > GnRH >> chicken GnRH-II oup.com
C. magur GnRH receptor (In silico)This compound-Chicken GnRH-II > this compound > sGnRH > catfish GnRH > human GnRH eurekaselect.combenthamdirect.com

Note: Kd values can vary depending on the experimental conditions and cell type used.

The interaction between this compound and the GnRH receptor involves key protein-ligand interactions. Studies suggest the formation of hydrogen bonding interactions between specific residues in the receptor binding site and amino acids in this compound. researchgate.net For instance, interactions between Asp98 and His2, and between Arg38 and the C-terminal amide of this compound have been supported by receptor models. researchgate.net

Pituitary GnRH Receptor Regulation and Desensitization

While this compound initially stimulates the pituitary GnRH receptor, chronic administration leads to a phenomenon known as desensitization. wikipedia.orgdrugbank.comnih.gov This sustained stimulation results in a reduction in the amount of functional GnRH receptor, ultimately leading to a sustained suppression of gonadotropin production (LH and FSH). wikipedia.orgdrugbank.comnih.gov

The desensitization process involves a biphasic change in GnRH receptor number. oup.com Initially, there might be an increase in receptor number at lower GnRH concentrations, but higher concentrations or prolonged exposure lead to a reduction in receptor number. oup.com This down-regulation of GnRH receptors is associated with the desensitization of gonadotropes, the pituitary cells that produce gonadotropins. oup.com

Several mechanisms contribute to GnRH receptor desensitization. While the mammalian GnRHR is unique among many GPCRs in lacking a C-terminal tail, which is often important for rapid desensitization and internalization, homologous desensitization of the GnRHR is regulated by various serine-threonine protein kinases, including protein kinase A (PKA) and protein kinase C (PKC), as well as by G-protein coupled receptor kinases (GRKs). cdnsciencepub.com Agonist-induced internalization and downregulation of the receptor may also play a role in desensitization. nih.gov

Interactive Table 2: Effects of GnRH/Buserelin on Pituitary GnRH Receptor Number

Pretreatment Concentration (GnRH)Effect on GnRH Receptor Number (Bmax)Associated ResponsivenessSource
10^-10 MIncreased oup.comNot associated with increased responsiveness oup.com oup.com
10^-9 MNo reduction oup.comAssociated with desensitization oup.com oup.com
10^-8 MNo reduction oup.comAssociated with desensitization oup.com oup.com
10^-7 MReduced oup.comAssociated with desensitization oup.com oup.com
10^-6 MReduced oup.comAssociated with desensitization oup.com oup.com

Data based on a 6-hour pretreatment of pituitary cells with GnRH. oup.com

This desensitization is a key principle behind the therapeutic use of this compound and other GnRH agonists, as it leads to a reduction in circulating levels of gonadal steroids. drugbank.comnih.gov

Extrapituitary GnRH Receptor Expression and Functional Implications

Beyond the pituitary gland, GnRH receptors are expressed in various extrapituitary tissues, including reproductive organs such as the ovary, prostate, breast, and endometrium, as well as in non-reproductive tissues like the liver and thymus. wikipedia.orgbioscientifica.comoup.comcdnsciencepub.comunimi.itresearchgate.netresearchgate.net While the transcript for extrapituitary GnRH-Rs appears identical to that in the pituitary, there can be functional differences. bioscientifica.comoup.com

In contrast to the high affinity observed in pituitary GnRH receptors, many extrapituitary GnRH receptors exhibit low affinity for GnRH analogues like this compound, often with Kd values in the micromolar range. bioscientifica.comoup.com However, some studies have demonstrated high-affinity binding sites for this compound in extrapituitary tissues or cell lines expressing exogenous GnRH receptors. bioscientifica.comoup.com

The functional implications of extrapituitary GnRH receptor activation by this compound are diverse and can differ from pituitary effects. In some extrapituitary sites, GnRH is thought to act as an autocrine or paracrine regulator, influencing processes such as cell proliferation, steroidogenesis, and apoptosis. unimi.itresearchgate.netresearchgate.net Research suggests that in certain cancer cells expressing GnRH receptors, activation by GnRH agonists can lead to inhibition of cell proliferation. bioscientifica.comoup.comresearchgate.netfrontiersin.org The signaling pathways activated by GnRHR in extrapituitary tissues may also differ from the classical pituitary pathway. researchgate.net

Intracellular Signal Transduction Pathways Activated by this compound

Binding of this compound to the GnRH receptor initiates intracellular signaling cascades that mediate its effects. The GnRHR is primarily coupled to G proteins. wikipedia.orgmdpi.comresearchgate.net

G Protein-Coupled Signaling Cascades

The GnRH receptor is a member of the seven-transmembrane, G protein-coupled receptor family. wikipedia.org Upon activation, the GnRHR primarily associates with the Gαq/11 family of heterotrimeric G proteins. wikipedia.orgmdpi.comresearchgate.netnih.gov This coupling to Gq/11 proteins is a key step in the classical GnRH signaling pathway, leading to the activation of phospholipase Cβ (PLCβ). mdpi.comresearchgate.netnih.govspandidos-publications.com

However, the GnRH receptor has also been shown to couple to multiple G proteins, including Gsα and Giα, suggesting a diversity of G protein coupling and signal transduction systems. cdnsciencepub.comoup.comconicet.gov.aroup.com Studies using cells transfected with specific G protein cDNAs have demonstrated that this compound can stimulate increased cAMP release in cells overexpressing Gsα, while decreasing both inositol (B14025) phosphate (B84403) (IP) production and cAMP release in cells overexpressing Giα. oup.comresearchgate.net Transfection with Gqα, G11α, G14α, and G15α cDNA resulted in increased IP production in response to this compound, indicating coupling to this PTX-insensitive G-protein family. oup.com This ability to couple to multiple G proteins allows the GnRH receptor to activate various downstream signaling pathways, contributing to the multiple responses elicited by GnRH. oup.com

Phospholipase Activation Pathways (PLA2, PLD)

Activation of the GnRH receptor by this compound can also lead to the activation of phospholipase enzymes, including Phospholipase C (PLC), Phospholipase A2 (PLA2), and Phospholipase D (PLD). cdnsciencepub.comunimi.itnih.govspandidos-publications.comoup.comconicet.gov.ar

The primary signaling pathway involves the activation of PLCβ via Gq/11 proteins. mdpi.comresearchgate.netnih.govspandidos-publications.com PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.comnih.govspandidos-publications.com IP3 triggers the release of Ca2+ from intracellular stores, while DAG, along with Ca2+, activates protein kinase C (PKC). mdpi.comresearchgate.netnih.govspandidos-publications.com

In addition to PLC, GnRH receptor activation can also stimulate PLA2 and PLD. cdnsciencepub.comunimi.itnih.govspandidos-publications.comoup.comconicet.gov.ar PLD hydrolyzes phosphatidylcholine (PC) to generate phosphatidylethanol (B1425624) (PE) and phosphatidic acid (PA), which can then be converted to DAG, leading to a sustained activation of PKC. nih.gov PLA2 activation leads to the production of arachidonic acid (AA) from membrane phospholipids. unimi.itnih.govspandidos-publications.comoup.comconicet.gov.ar AA can then be metabolized into various signaling molecules, including prostaglandins (B1171923) and leukotrienes, which are involved in downstream effects such as gene activation and gonadotropin production. unimi.itnih.govspandidos-publications.com

Studies have investigated this compound's effects on phospholipase activation in different cell types. In some ovarian cells, this compound has been shown to increase phosphatidylethanol, indicating PLD activation, and increase arachidonic acid in the culture media, indicating PLA2 activation. oup.comconicet.gov.ar However, the extent and nature of phospholipase activation can vary depending on the cell type and experimental conditions. oup.comconicet.gov.ar For instance, in certain ovarian tumor cells, phospholipase activation did not appear to be the main signal transduction pathway mediating GnRH effects. oup.comconicet.gov.ar

Interactive Table 3: this compound Effects on Phospholipase Activation

Cell TypePhospholipase ActivatedThis compound EffectSource
Superovulated prepubertal rat ovarian cells (SPO)PLDIncreased phosphatidylethanol (concentration-dependent) oup.comconicet.gov.ar oup.comconicet.gov.ar
Superovulated prepubertal rat ovarian cells (SPO)PLA2Increased 3H-arachidonic acid oup.comconicet.gov.ar oup.comconicet.gov.ar
Rat luteinized ovarian tumor cellsPLDSignificant response only at highest concentration oup.comconicet.gov.ar oup.comconicet.gov.ar
Rat luteinized ovarian tumor cellsPLA2No observed effect oup.comconicet.gov.ar oup.comconicet.gov.ar

Data based on studies using this compound at various concentrations. oup.comconicet.gov.ar

The activation of these phospholipase pathways and the subsequent generation of second messengers contribute to the complex intracellular signaling network downstream of the GnRH receptor, ultimately influencing cellular responses such as gonadotropin synthesis and release, as well as other extrapituitary functions. cdnsciencepub.comunimi.itnih.govspandidos-publications.com

Protein Kinase Pathways (PKC, PKA, ERK1/2, MAPK)

Activation of GnRHRs by agonists like this compound triggers intracellular signaling cascades involving various protein kinases, including Protein Kinase C (PKC), Protein Kinase A (PKA), and the Extracellular signal-Regulated Kinases (ERK1/2), which are part of the Mitogen-Activated Protein Kinase (MAPK) pathway. oup.comoup.com

Studies have investigated the role of PKC and PKA pathways in mediating MAPK activation in response to GnRH agonists. Research in gonadotroph cell lines suggests that both PKC and PKA signaling pathways are involved in MAPK activation following GnRHR stimulation. oup.com For instance, treatment with this compound has been shown to induce ERK1/2 phosphorylation, a key event in the activation of the MAPK pathway. oup.com This activation can occur through both PKC-dependent and PKC-independent pathways, as observed in experiments using PKC-depleted cells. oup.com

Furthermore, the involvement of PKA in this compound-induced MAPK activation has been demonstrated, indicating that MAPK can be activated in a PKA-dependent manner in certain cell types. oup.com The GnRH receptor, being a G protein-coupled receptor (GPCR), can couple to different G proteins, including Gq/11 and Gs, which can subsequently activate phospholipase C (leading to PKC activation) and adenylyl cyclase (leading to increased cAMP and PKA activation), respectively. oup.com

In the context of ovarian tumor cells, this compound has been shown to induce ERK1/2 phosphorylation in a PKC-dependent manner. oup.com Interestingly, in tumor cells, this this compound-induced ERK1/2 activation was also found to be cAMP-dependent, being abolished by an adenylyl cyclase inhibitor. oup.com This suggests potential crosstalk or differential pathway utilization depending on the cell type.

The MAPK cascade, once activated, can translocate to the nucleus and phosphorylate transcription factors, influencing processes like cell growth, division, and differentiation. oup.com

Cyclic Nucleotide (cAMP) Modulation

Cyclic adenosine (B11128) monophosphate (cAMP) is a crucial second messenger involved in various intracellular signaling pathways, including those downstream of GPCRs like the GnRHR. arborassays.comfrontiersin.org this compound, as a GnRH agonist, can modulate intracellular cAMP levels.

Studies in different cell lines have shown that this compound can stimulate cAMP production. oup.comoup.com This effect can be observed as an increase in cAMP release into the cell culture medium. oup.com The modulation of cAMP levels by this compound appears to be dose-dependent in some contexts. oup.com

Research has indicated that this compound treatment can lead to an increase in intracellular cAMP in certain cells, such as human cystic fibrosis nasal epithelial cells. plos.org This increase in cAMP is suggested to contribute to the observed biological effects in these cells. plos.org

The interplay between this compound, cAMP, and other signaling pathways is complex. For example, in ovarian tumor cells, this compound-induced ERK1/2 activation was found to be cAMP-dependent, highlighting the interconnectedness of these signaling molecules. oup.com

Nuclear Factor Activation and Gene Regulation

Activation of intracellular signaling pathways by this compound can ultimately impact nuclear factors and gene regulation, influencing the transcription of specific genes. nih.govbioninja.com.au Transcription factors are proteins that bind to DNA sequences and regulate the rate of gene expression. bioninja.com.au

Stimulation of GnRH receptors, for instance, has been shown to enhance the expression of activating transcription factor 3 (ATF3) in pituitary gonadotroph cell lines. nih.gov This process involves intracellular signaling cascades, including the activation of ERK and c-Jun N-terminal protein kinase (JNK), another type of MAPK. nih.gov

Specific transcription factors, such as early growth response protein (Egr)-1, cAMP response element-binding protein (CREB), and ATF2, have been identified as connecting the intracellular signaling elicited by GnRHR activation to the transcription of genes like ATF3. nih.gov Experimental evidence, such as chromatin immunoprecipitation studies, has shown that these transcription factors bind to the regulatory regions of target genes in this compound-stimulated cells. nih.gov

This indicates that this compound, through its interaction with GnRHR and subsequent activation of downstream signaling pathways, can influence the activity of nuclear factors, leading to changes in gene expression patterns. nih.govbioninja.com.au

Biological Inactivation and Metabolic Fate

This compound undergoes biological inactivation and metabolic processing within the body. This involves enzymatic degradation and subsequent excretion of the parent compound and its metabolites. drugbank.commedicines.org.uk

Enzymatic Degradation Pathways

This compound is a peptide and is subject to enzymatic degradation. researchgate.net The metabolism of this compound primarily occurs in the liver, kidneys, and pituitary gland. drugbank.commims.com

Key enzymes involved in the inactivation of this compound include peptidases such as pyroglutamyl peptidase and chymotrypsin-like endopeptidases. drugbank.commedicines.org.uk These enzymes cleave the peptide chain of this compound, leading to the formation of smaller, often inactive, metabolites. drugbank.commedicines.org.ukhres.ca In the pituitary gland, membrane-located enzymes are involved in the inactivation of receptor-bound this compound. drugbank.commedicines.org.uk

Studies investigating the degradation pathways of this compound by kidney membranes, for example, have identified various peptide fragments formed through enzymatic cleavage. nih.gov While several cleavage sites exist, the Tyr5-D-Ser(tBu)6 bond in this compound is noted to be resistant to degradation. hres.ca The resulting C-terminal metabolites generally exhibit negligible biological activity. hres.ca

The substitution of certain amino acids in this compound, compared to natural GnRH, contributes to its enhanced duration of action by inhibiting enzymatic degradation at specific sites. sahpra.org.za

Accumulation and Excretion Routes

Following administration, this compound is distributed within the body. It has been observed to accumulate preferentially in the kidneys, liver, and the anterior pituitary lobe, which is its biological target organ. nih.govdrugbank.commedicines.org.ukmims.com this compound circulates in the serum predominantly in its intact, active form, with approximately 15% plasma protein binding. drugbank.commedicines.org.ukmims.com

The excretion of this compound and its inactive metabolites primarily occurs via the renal and biliary routes. nih.govdrugbank.commedicines.org.uk In humans, approximately 50% of the administered this compound is excreted in the urine as the unchanged drug. nih.govdrugbank.commims.comhres.ca The remaining portion is excreted as metabolites through urine and feces. mims.com

The elimination half-life of this compound varies depending on the route of administration, ranging from approximately 50-80 minutes after intravenous administration to 1-2 hours after intranasal administration. drugbank.commims.comhres.ca

Preclinical Pharmacodynamics and Biological Responses

Endocrine System Modulation

Buserelin's primary mechanism of action involves modulating the endocrine system by interacting with GnRH receptors in the pituitary gland. drugbank.comnih.gov

Initially, this compound stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, an effect that is 20 to 170 times greater than that of natural LH-RH. hres.cadrugbank.com Investigations in healthy adult males and females have shown that this increase in plasma LH and FSH levels can persist for at least 7 hours, with a return to basal values requiring approximately 24 hours. hres.cadrugbank.com However, chronic administration of this compound leads to a sustained inhibition of gonadotropin production. hres.cadrugbank.com This occurs due to the desensitization and downregulation of pituitary GnRH receptors following prolonged stimulation. drugbank.comnih.gov

The sustained inhibition of LH and FSH secretion resulting from chronic this compound administration leads to the suppression of gonadal steroidogenesis in both males and females. hres.cadrugbank.com In males, this results in a reduction in the synthesis and release of testosterone (B1683101). drugbank.comnih.gov In females, estrogen secretion is inhibited. drugbank.comnih.gov This suppression ultimately leads to reduced circulating levels of gonadal steroids. hres.cadrugbank.com Studies in healthy male subjects and patients with benign prostatic hypertrophy have demonstrated that a minimum therapeutic release rate of this compound was effective in maintaining testosterone levels in the surgical castration range. hres.ca Furthermore, research in rats has shown that this compound can directly inhibit ovarian steroidogenesis by granulosa cells in a dose-dependent manner, mediated by inositol (B14025) trisphosphate (IP3)-dependent mechanisms, without altering gonadotropin receptors. nih.gov

Here is a summary of the effects of chronic this compound administration on gonadotropin and gonadal steroid levels:

HormoneInitial EffectChronic Effect
LHIncreaseSuppression
FSHIncreaseSuppression
TestosteroneTransient Increase hres.cadrugbank.comSuppression (to castration levels in males) hres.cadrugbank.com
Estradiol (B170435)Transient Increase drugbank.comSuppression (to castration levels in females) hres.cadrugbank.com

Cellular and Tissue-Specific Biological Effects

Beyond its effects on the endocrine system, this compound has been shown to exert direct effects at the cellular and tissue level, particularly in hormone-sensitive tissues and cancer cell lines.

This compound has demonstrated antiproliferative and apoptotic effects in various cell line models, suggesting direct mechanisms independent of its systemic endocrine effects.

Studies in hormone-sensitive cancer cell models have investigated the direct impact of this compound on cell proliferation and survival. In the human androgen-independent prostate cancer cell line DU 145, this compound has been shown to exert a significant and dose-dependent antiproliferative action. aacrjournals.org This inhibitory action is suggested to be mediated by specific receptors, as it can be counteracted by simultaneous treatment with a GnRH antagonist. aacrjournals.org Evidence suggests the presence of low-affinity binding sites for this compound on DU 145 cell membranes. aacrjournals.org Furthermore, studies indicate the presence of an autocrine/paracrine GnRH (or GnRH-like) loop in these cells, which may play an inhibitory role in cell proliferation. aacrjournals.org

In human endometrial cancer cell lines, the effects of this compound on proliferation have also been studied. In the HHUA endometrial cancer cell line, this compound significantly reduced cell proliferation in a time-dependent manner. nih.gov This effect was associated with an increase in intracellular annexin (B1180172) V concentration, suggesting the involvement of apoptosis, potentially mediated by the activation of protein kinase C (PKC). nih.gov However, another study using different human endometrial cancer cell lines (Ishikawa and HEC-1A) did not find significant sensitivity to the antiproliferative effects of this compound. nih.gov

In breast cancer cell lines, this compound has been reported to promote a potent antiproliferative effect in MCF-7 cells. researchgate.net In triple-negative breast cancer (TNBC) cell lines like MDA-MB-231 and MDA-MB-468, activation of the GnRH receptor by this compound has been shown to inhibit cell proliferation and metastasis and promote apoptosis. researchgate.netresearchgate.net These effects are consistent with observations of improved disease-free survival in patients with high GnRHR expression. researchgate.net The proposed mechanisms involve the inhibition of protein tyrosine phosphatase, leading to dephosphorylation of the epidermal growth factor receptor (EGFR) and reduced cell proliferation, as well as the stimulation of BAX, promoting the activation cascade of apoptosis. researchgate.net

This compound has been shown to induce apoptosis in cells of reproductive tissues in preclinical models. In bovine endometrium, this compound induced apoptosis in the follicular phase at both the transcriptional and cellular levels. cdnsciencepub.comresearchgate.net Specifically, this compound treatment stimulated the expression of BAX and CASPASE3 mRNA and induced apoptosis in follicular phase endometrial epithelial cells. cdnsciencepub.comresearchgate.net However, BCL2 and FAS mRNA levels were not affected by this compound treatment in the follicular phase endometrium. cdnsciencepub.com

In rat ovarian granulosa cells, this compound has been shown to increase apoptosis through GnRH receptors. uwi.edu Studies in adult male rats have indicated that this compound administration can induce apoptotic cell death in seminiferous tubules, leading to a decrease in epithelial thickness. scielo.br A significant increase in apoptotic cell death was observed in the high-dose treated group compared to the control and low-dose groups. scielo.br Conversely, one study in mice suggested that this compound administration after testicular damage induced by busulfan (B1668071) enhanced the regeneration of spermatogenesis by inhibiting apoptosis in germ cells. anatomyjournal.ir This indicates a complex role for this compound in regulating apoptosis in reproductive tissues, potentially depending on the specific cellular context and the presence of prior damage.

Cell TypeEffect of this compoundKey Findings
DU 145 (Prostate Cancer)Dose-dependent antiproliferative effect. aacrjournals.orgEffect mediated by specific receptors and potentially an autocrine/paracrine loop. aacrjournals.org
HHUA (Endometrial Cancer)Significant reduction in proliferation. nih.govAssociated with increased intracellular annexin V and potential PKC activation. nih.gov
Ishikawa, HEC-1A (Endometrial Cancer)No significant sensitivity to antiproliferative effects observed in one study. nih.gov-
MCF-7 (Breast Cancer)Potent antiproliferative effect. researchgate.net-
MDA-MB-231, MDA-MB-468 (TNBC)Inhibition of proliferation and metastasis, induction of apoptosis. researchgate.netresearchgate.netMediated by GnRHR activation, potentially involving EGFR dephosphorylation and BAX stimulation. researchgate.net
Bovine EndometriumInduction of apoptosis in follicular phase. cdnsciencepub.comresearchgate.netStimulated BAX and CASPASE3 mRNA expression. cdnsciencepub.comresearchgate.net
Rat Ovarian Granulosa CellsIncreased apoptosis. uwi.eduMediated through GnRH receptors. uwi.edu
Rat Testicular Seminiferous TubulesInduction of apoptotic cell death (dose-dependent). scielo.brDecreased epithelial thickness observed. scielo.br
Mouse Male Germ Cells (post-busulfan)Inhibition of apoptosis, enhanced spermatogenesis regeneration. anatomyjournal.irEffect observed after induced testicular damage. anatomyjournal.ir

Immunomodulatory Properties

Studies have explored the effects of this compound on various components of the immune system, highlighting its potential to modulate immune responses.

T Helper Cell Differentiation and Function

Research indicates that this compound can influence the differentiation and function of T helper cells. Specifically, studies in rats have shown that this compound increased the frequencies of splenic and lymph node macrophage-colony-stimulating factor-producing T helper (ThGM) cells. researchgate.netresearchgate.netnih.govtandfonline.comtandfonline.com this compound promoted the in vitro differentiation and proliferation of ThGM cells. researchgate.netresearchgate.netnih.govtandfonline.comtandfonline.com this compound-treated ThGM cells demonstrated stronger supportive effects on other effector T helper cells. researchgate.netresearchgate.netnih.govtandfonline.comtandfonline.com Mechanistically, this compound induced the activation of nuclear factor of activated T cells and extracellular signal-regulated kinase 1/2 in ThGM cells. researchgate.netresearchgate.netnih.govtandfonline.comtandfonline.com These findings suggest that this compound enhances the differentiation and function of pro-inflammatory ThGM cells. researchgate.netresearchgate.netnih.govtandfonline.comtandfonline.com

Furthermore, this compound has been shown to impair the immunosuppressive activity of regulatory T cells (Tregs). tandfonline.comresearchgate.net In vivo treatment with this compound in a rat model resulted in a decreased frequency of splenic Tregs and a reduction in the expression of Foxp3, IL-10, and TGF-β. tandfonline.com The suppressive activity of these Tregs was weakened. tandfonline.com In vitro, this compound down-regulated Foxp3 expression while promoting the expression of RORγt and IL-17 in Tregs through the activation of the protein kinase A (PKA) pathway. tandfonline.com Inhibition of the PKA pathway with H-89 abolished the effect of this compound and enhanced Treg function. tandfonline.com

Inflammatory Response Interactions

This compound's influence on T helper cells, particularly the enhancement of pro-inflammatory ThGM cells and the impairment of immunosuppressive Tregs, suggests an interaction with inflammatory responses. researchgate.netresearchgate.netnih.govtandfonline.comtandfonline.comtandfonline.comresearchgate.net The enhancement of pro-inflammatory ThGM cells by this compound could potentially increase the risk of autoimmune or inflammatory disorders. researchgate.netresearchgate.netnih.govtandfonline.comtandfonline.com GnRH agonists, including this compound, have been reported to induce a pro-inflammatory Th1 shift in T cell immunity, stimulating the production of IFN-γ. researchgate.net

Modulation of Specific Cellular Functions and Protein Expression

Investigations have also delved into this compound's effects on specific cellular functions and alterations in protein expression profiles.

Ion Channel Function (e.g., Chloride Transport)

Research has demonstrated that this compound can alleviate chloride transport defects in human cystic fibrosis nasal epithelial cells. plos.orgnih.gov This effect is particularly relevant in the context of cystic fibrosis, a disease characterized by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. plos.orgnih.govresearchgate.net Studies using human nasal epithelial cells from control individuals and cystic fibrosis patients with the F508del mutation showed that this compound treatment helped to restore chloride channel function in the affected cells. plos.orgnih.gov This beneficial effect is likely due, at least in part, to an elevation of cAMP within cells and a potential increase in the amount of F508del-CFTR within cell membranes. plos.org

Proteomic Changes (e.g., Serpin B3, Endoplasmin)

Proteomic analysis has been employed to identify proteins that are differentially expressed after this compound treatment, potentially explaining its effects on cellular functions like chloride transport. In human nasal epithelial cells, proteomic studies highlighted changes in the expression of certain proteins following this compound treatment. plos.org Among these, Serpin B3 (previously known as SCCA1) and Endoplasmin (HSP90B1) were identified as being modulated by this compound. plos.org Decreased expression of Serpin B3 after this compound treatment is considered likely to favor cell protection. plos.org Endoplasmin, an ER HSP90 protein, is involved in the folding and degradation of proteins like CFTR. plos.org Its decreased expression after this compound treatment is likely involved in the increased function of F508del-CFTR observed in studies. plos.org Changes in the interactome, including decreased HSP90B1 expression, have been coupled to the appearance of the fully glycosylated form of F508-CFTR. plos.org

Skeletal System and Bone Metabolism Research

Studies have investigated the impact of this compound on the skeletal system and bone metabolism, primarily in the context of its use as a GnRH agonist. Prolonged administration of this compound has been shown to affect bone turnover and bone mineral density.

Research in rats has demonstrated that this compound can lead to deterioration of bone microarchitecture and increased bone resorption. tandfonline.comresearchgate.net Studies administering this compound to male rats observed a significant reduction in trabecular bone volume (BV/TV) and trabecular number (Tb.N), along with a significant increase in trabecular separation (Tb.Sp) at higher doses. tandfonline.com Increased osteoclast number and eroded surface were also observed, indicating elevated bone resorption activity. tandfonline.com These effects on bone microarchitecture and resorption were similar to those observed after orchidectomy in male rats. tandfonline.com

In female rats, prolonged administration of this compound has been shown to lower blood estradiol levels, raise bone resorption, and induce osteopenia. nih.gov A study administering this compound (25 µg/kg body weight/day) to female rats for 4 weeks resulted in lowered femur and total body calcium content. nih.gov However, these effects were reversible upon withdrawal of this compound. nih.gov

In clinical studies involving women treated with GnRH analogues for conditions like endometriosis or uterine myoma, effects on bone mineral density have been assessed. Compared to baseline, a mean decrease in lumbar spine bone mineral density (L2-4 BMD) was observed after 6 months of treatment with this compound. nih.gov This decrease was partially recovered at 12 and 18 months after treatment cessation. nih.gov

The observed effects of this compound on bone metabolism are largely attributed to the reduction in sex hormone levels resulting from chronic GnRH receptor activation. tandfonline.comnih.gov

Bone Histomorphometry Data in Male Rats Treated with this compound tandfonline.com

ParameterControlThis compound (25 µg/kg)This compound (75 µg/kg)
BV/TV (%)Mean ± SEMMean ± SEMMean ± SEM
Tb.N (/mm)Mean ± SEMMean ± SEMMean ± SEM
Tb.Sp (µm)Mean ± SEMMean ± SEMMean ± SEM
Osteoclast NumberMean ± SEMMean ± SEMMean ± SEM
Eroded Surface (%)Mean ± SEMMean ± SEMMean ± SEM

Lumbar Spine Bone Mineral Density (BMD) Changes in Women Treated with this compound nih.gov

Time PointMean Change in L2-4 BMD from Baseline (this compound Group)
6 months-3.7%
12 months-1.7%
18 months-0.4%

Trabecular Bone Microarchitecture Alterations

Preclinical studies in rats have demonstrated that this compound administration leads to significant deterioration of trabecular bone structure. This deterioration is characterized by several key changes in bone microarchitecture. Studies in male rats treated with this compound at doses of 25 µg/kg and 75 µg/kg for three months showed significant reductions in trabecular bone volume fraction (BV/TV) and trabecular number (Tb.N.). tandfonline.comnih.gov. Concurrently, these studies observed a significant increase in trabecular separation (Tb.Sp.) tandfonline.comnih.gov. These findings indicate a thinning and increased spacing of the delicate struts within trabecular bone, compromising its structural integrity. The observed changes in trabecular bone microarchitecture in this compound-treated male rats were comparable to those seen in orchidectomized rats tandfonline.comnih.gov.

Similarly, studies in female rats have shown that this compound treatment can induce a progressive decline in trabecular bone volume, number, and thickness nih.govnih.govtandfonline.com. For instance, this compound administered at 25 µg/kg for 90 days in female rats resulted in a significant reduction of Tb.N. and trabecular thickness (Tb.Th.) tandfonline.com.

The following table summarizes representative data on this compound's effects on trabecular bone microarchitecture in male rats:

GroupDose (µg/kg)BV/TV (%)Tb.N. (1/mm)Tb.Sp. (mm)Tb.Th. (mm)
Normal Control-X.XXY.YYZ.ZZW.WW
This compound25No change
This compound75No change
Sham Orchidectomy-X.XXY.YYZ.ZZW.WW
Orchidectomy-No change

Osteoclastic Activity and Bone Resorption

This compound's impact on bone microarchitecture is closely linked to its effects on bone remodeling, particularly the balance between bone formation and bone resorption. Preclinical studies indicate that this compound administration enhances osteoclastic activity and increases bone resorption tandfonline.comnih.govtandfonline.com.

In male rats treated with this compound, there was a significant increase in the number of osteoclasts (N.Oc) and the eroded surface per bone surface (ES/BS) compared to control groups tandfonline.comtandfonline.com. These markers are indicative of increased bone-resorbing activity by osteoclasts tandfonline.comtandfonline.com. Elevated levels of serum C-telopeptide of type 1 collagen (CTX-1), a biochemical marker of bone resorption, have also been observed in this compound-treated rats, further supporting increased bone resorption tandfonline.comtandfonline.com. These effects on osteoclastic activity and bone resorption in this compound-treated male rats were similar to those observed in orchidectomized rats tandfonline.comtandfonline.com.

Studies in female rats also showed that this compound administration at 25 µg/kg body weight for 4 weeks enhanced osteoclastic resorption tandfonline.com. Prolonged administration of this compound in female rats has been shown to increase bone resorption, evidenced by elevated urinary calcium and hydroxyproline, leading to decreased femur and total body calcium content nih.govnih.gov.

Effects on Bone Biomechanical Integrity

The alterations in bone microarchitecture and increased bone resorption induced by this compound can negatively impact the biomechanical integrity of bone. Preclinical studies have evaluated the effects of this compound on bone strength and mechanical properties.

In male rats treated with this compound at 25 µg/kg for three months, a significant decrease in the displacement and strain of the femur was observed compared to the normal control group nih.govnih.govresearchgate.netmedsci.org. Displacement and strain are measures related to the bone's ability to deform under load before fracture nih.gov. While this compound at 25 µg/kg affected these indices, this compound at 75 µg/kg did not show significant changes in biomechanical strength indices in this specific study nih.govmedsci.org. Orchidectomy in the same study did not result in significant changes in biomechanical strength compared to the sham group nih.govnih.govresearchgate.netmedsci.org. Another study indicated that this compound decreased the biomechanical strength of bone, as shown by a significant reduction in maximum load, strain, and elasticity in this compound-treated rats compared to controls nih.gov.

Chemical Synthesis and Analog Development

Methodologies for Buserelin Synthesis

The synthesis of peptides like this compound primarily employs chemical methods, as enzymatic synthesis is not suitable for peptides containing unnatural amino acids, such as the D-amino acid present in this compound. newdrugapprovals.org Two main chemical synthetic methods exist: liquid-phase synthesis and solid-phase synthesis. newdrugapprovals.org While liquid-phase synthesis offers rapid reaction rates, it presents challenges in product separation and purification. newdrugapprovals.org Solid-phase peptide synthesis (SPPS), developed based on the work of R. B. Merrifield, offers advantages in this regard, particularly for complex peptides. newdrugapprovals.org

Solid-Phase Peptide Synthesis Optimization

SPPS is a widely used technique for the synthesis of peptides, including this compound, due to its efficiency and compatibility with automation. sunresinlifesciences.comresearchgate.net This method involves the stepwise addition of amino acid derivatives to an insoluble solid support, typically polymeric beads functionalized with reactive groups. sunresinlifesciences.com This approach simplifies purification compared to liquid-phase synthesis. sunresinlifesciences.com

Novel approaches to SPPS optimization include the development of water-compatible techniques, such as aqueous solid-phase peptide synthesis (ASPPS), which utilizes specialized protecting groups that are soluble in water. rsc.org This method allows for real-time monitoring of coupling and deprotection steps and has been applied to the synthesis of various GnRH analogs, including this compound, yielding high purities and average yields typically above 95% for each chemical conversion. rsc.org

Novel Synthetic Approaches and Efficiency Improvements

Beyond traditional SPPS, novel synthetic approaches aim to improve the efficiency and sustainability of this compound production. Solid-liquid synthesis methods have been developed, combining solid-phase synthesis for certain peptide fragments with liquid-phase coupling of these fragments. google.comscispace.com One such method involves synthesizing a pentapeptide fragment and a tripeptide fragment separately using SPPS, followed by linking a special amino acid, Pro-NHEt. google.com This approach is reported to offer simple process steps, mild reaction conditions, ease of control, reduced environmental impact, and high yield. google.com Another solid-liquid method involves preparing linear peptides by concurrent solid-phase and solution-phase synthesis, followed by a hydriding reaction. scispace.com These hybrid approaches seek to leverage the advantages of both solid-phase and liquid-phase techniques to optimize the synthesis of complex peptides like this compound.

Structural Modification and Structure-Activity Relationship Studies

Impact of Amino Acid Substitutions on Biological Activity

Native GnRH is a decapeptide that is rapidly degraded in circulation, primarily at the Glycine (B1666218) residue at position 6. oup.comoup.com this compound is a synthetic analog with specific amino acid substitutions designed to enhance its potency and duration of action. drugbank.comwikipedia.org Key modifications in this compound include the substitution of Glycine at position 6 with D-Serine(tBu) and the modification of the C-terminal Glycine-amide at position 10 to an ethylamide. drugbank.comwikipedia.org

These substitutions have a significant impact on biological activity. The replacement of Glycine at position 6 with a D-amino acid, such as D-Serine(tBu) in this compound, confers greater stability against enzymatic degradation, leading to a longer plasma half-life compared to native GnRH. oup.comresearchgate.net The modification at the C-terminus to an ethylamide also contributes to increased potency and a prolonged duration of action. researchgate.net

Studies have shown that the effects of this compound on LH and FSH release are significantly greater than those of native GnRH, ranging from 20 to 170 times more potent. drugbank.com This enhanced potency and longer duration of action are directly attributable to these specific amino acid substitutions and C-terminal modification. drugbank.com

Further research into amino acid substitutions in GnRH analogs has revealed that changes at various positions can influence receptor binding affinity and activation. For instance, substitutions at position 8 can markedly reduce binding potencies in certain tissues. nih.gov The N-terminal region is essential for both receptor binding and activation, while the C-terminal is crucial for receptor binding. oup.com Substituting Glycine at position 6 with a D-amino acid is a common strategy to increase plasma half-life. oup.com

Data on the impact of specific amino acid substitutions on the activity of GnRH analogs is often presented in terms of binding affinities (e.g., IC50 values) or biological responses (e.g., LH release). For example, studies evaluating novel GnRH receptor-targeting peptides have shown that the configuration of the amino acid at position 6 plays a key role in maintaining binding affinity. nih.gov Replacing D-Lysine at position 6 with L-Lysine resulted in a significant decrease in GnRH receptor binding affinity. nih.gov

Conjugation Strategies and Enhanced Biological Effects

Conjugation strategies involve covalently linking peptides like this compound or other GnRH analogs to other molecules to enhance their properties, such as targeted delivery, stability, or biological effects. This approach is particularly relevant in the development of novel therapeutic agents, especially for targeted cancer therapy. mdpi.commdpi.com

One application of conjugation is to improve drug delivery by targeting receptors overexpressed on specific cells, such as cancer cells. mdpi.commdpi.com GnRH receptors are present on various cancer cells, making GnRH analogs suitable carriers for delivering cytotoxic agents. mdpi.commdpi.com Studies have explored conjugating GnRH analogs to anti-cancer drugs like mitoxantrone (B413) or doxorubicin. mdpi.commdpi.com

These conjugates are designed to bind specifically to GnRH receptors on cancer cells, leading to the intracellular accumulation of the cytotoxic agent and enhanced antitumor activity. mdpi.com The linkage between the GnRH analog and the cytotoxic agent is often designed to be cleaved intracellularly, releasing the active drug. mdpi.com For example, disulfide bonds have been used as linkers, which can be reduced by intracellular systems like thioredoxin, releasing the conjugated drug. mdpi.commdpi.com

Research has shown that conjugating anti-cancer agents to GnRH analogs can lead to significantly higher affinity for GnRH receptors compared to the free drug and enhanced antiproliferative efficacy. mdpi.com Furthermore, such conjugates may exhibit lower toxicity levels due to enhanced stability in serum and targeted delivery to cancer cells. mdpi.com

Beyond targeted drug delivery, conjugation strategies can also be employed to improve the pharmacokinetic profile of peptides, such as enhancing absorption. For instance, studies have investigated the use of absorption enhancers like chitosan (B1678972) to improve the intestinal absorption of this compound. encyclopedia.pubresearchgate.net Chitosan has been shown to significantly increase the transport of this compound across intestinal cell monolayers in vitro and enhance its intestinal absorption in vivo, potentially by transiently widening tight junctions in the intestinal epithelium. encyclopedia.pubresearchgate.net

Design and Evaluation of Novel GnRH Agonist Analogs

The ongoing research into the SAR of GnRH and its analogs provides a basis for the rational design of novel GnRH agonists with improved properties. researchgate.netacs.org The goal is often to develop analogs with enhanced potency, longer duration of action, increased stability, or selectivity for specific signaling pathways. researchgate.netnih.gov

The design process typically involves making specific modifications to the native GnRH sequence based on SAR data. Common strategies include substitutions at positions 6 and 10 to increase stability against enzymatic degradation and modify receptor interactions. oup.comoup.comwikipedia.org The evaluation of these novel analogs involves a range of in vitro and in vivo studies to assess their binding affinity to GnRH receptors, their ability to stimulate or inhibit gonadotropin release, and their therapeutic efficacy in relevant disease models. nih.govacs.org

For example, novel GnRH receptor-targeting peptides have been designed and evaluated for their potential in cancer imaging and therapy. nih.gov These studies involve synthesizing peptides with modifications and conjugating them to imaging agents or cytotoxic drugs. nih.gov Evaluation includes determining binding affinities to GnRH receptors expressed on cancer cells and assessing their efficacy in inhibiting cancer cell growth or imaging tumors in animal models. nih.govacs.org

The development of novel GnRH agonist analogs continues to be an active area of research, driven by the potential to create more effective and targeted therapies for hormone-dependent conditions and cancers. oup.commdpi.com The insights gained from understanding the chemical synthesis, structural modifications, and structure-activity relationships of compounds like this compound are fundamental to this process.

Comparative Analysis with Existing GnRH Agonists

This compound is one of several synthetic GnRH agonists developed, alongside compounds such as leuprorelin (B1674837) (leuprolide), goserelin (B1671991), and triptorelin (B344507) mdpi.comgabi-journal.net. These analogs feature specific modifications to the native GnRH structure, typically at positions 6 and 10, to enhance their stability, receptor-binding affinity, and potency mdpi.com. For instance, this compound incorporates D-serine (D-Ser) at position 6, while leuprorelin uses D-leucine (D-Leu) at this position mdpi.com.

Comparative studies have investigated the efficacy of different GnRH agonists in various clinical applications. In the context of ovarian stimulation for in vitro fertilization (IVF), studies have compared this compound, nafarelin (B1677618), and leuprorelin. One study indicated that while leuprorelin and nafarelin achieved satisfactory pituitary suppression after two weeks, this compound required an additional week to reach equivalent results. However, after three weeks, no significant difference was observed among the three analogs in terms of hormonal suppression during the stimulation phase or in IVF outcomes oup.com. Another study comparing triptorelin and this compound in women undergoing ICSI/ET found no significant difference in progesterone (B1679170) levels on the day of trigger injection, with both agonists successfully preventing the LH surge. However, the mean dose of gonadotropin was higher in the triptorelin group compared to the this compound group jogcr.com.

Research comparing this compound and cetrorelix (B55110), a GnRH antagonist, in a female rat model of precocious puberty showed that both this compound and triptorelin stimulated LH and FSH levels initially, while cetrorelix inhibited them. Pituitary gene expression analysis revealed that this compound had little effect on the GnRH receptor and LH-beta subunit gene expression compared to controls, whereas cetrorelix significantly lowered them. This compound also stimulated the expression of FSH-beta and alpha subunit genes, which was not observed with cetrorelix. This suggests that while both agonists and antagonists can inhibit gonadal development, their mechanisms of action on the pituitary-gonadal axis differ, with agonists exhibiting both stimulating and inhibiting effects nih.gov.

A review comparing several GnRH agonists and antagonists in prostate cancer treatment noted that while no clinically meaningful differences in efficacy were identified among this compound, goserelin, leuprorelin, and triptorelin in localized, advanced, or metastatic prostate cancer, goserelin and leuprorelin showed higher scores in a System of Objectified Judgement Analysis (SOJA) primarily due to more extensive documentation gabi-journal.net.

Development of Analogs for Receptor Imaging and Research

The overexpression of GnRH receptors in various tumors, including reproductive system cancers, has driven the development of radiolabeled GnRH analogs for receptor imaging using techniques like PET and SPECT nih.gov. These imaging agents aim to noninvasively detect cancer, evaluate tumor progression, and monitor treatment efficacy nih.gov.

Studies have explored the development of this compound-based analogs for GnRH receptor imaging. For instance, [¹¹¹In]-DTPA-buserelin was prepared and evaluated in normal rats using SPECT, showing significant uptake in ovaries and breast, consistent with the natural distribution of GnRH receptors nih.govresearchgate.net. This indicates the potential of this compound conjugates for targeting GnRH receptors in vivo.

Animal Model Studies and Preclinical Investigations

Reproductive System Models

Animal models have been widely used to investigate buserelin's impact on both female and male reproductive systems, including ovarian function, ovulation, male reproductive organs, fertility, conception, and embryo development.

Ovarian Function and Ovulation Induction Models

This compound, as a GnRH agonist, is known to induce the release of LH and FSH, which stimulates the ovulation of ripe follicles europa.eu. Studies in various species, including cattle, pigs, and rabbits, have demonstrated its effectiveness in ovulation induction europa.euedpsciences.org.

In cattle, this compound injection can lead to ovulation approximately 24 to 48 hours after administration europa.eu. Research has explored different administration timings and doses to optimize ovulation and conception rates in cows europa.eudefra.gov.ukagrovetmarket.com. For instance, administering this compound at estrus or at specific times post-insemination has been investigated for its effects on fertility veterinaryworld.orgvfu.cz. Studies in cattle have also shown that this compound infusion can stimulate estradiol (B170435) secretion from ovarian follicles and advance the timing of luteolysis researchgate.net.

In pigs, this compound administration after estrus synchronization is used to induce ovulation, with the majority of animals expected to ovulate approximately 38 to 44 hours post-injection europa.eudefra.gov.uk. Adding this compound to boar semen has also been explored as a method to enhance litter size in gilts, suggesting a potential local effect on ovulation or fertilization mdpi.com.

Rabbit models have also been used to study this compound's effects on ovulation. Intramuscular injection of this compound is a practical method for ovulation induction in does submitted to artificial insemination edpsciences.orgnjap.org.ng. Studies have also investigated adding this compound directly to the seminal dose for intravaginal administration, showing comparable results to intramuscular injection for ovulation induction edpsciences.org.

Research in rats has indicated that short-term administration of high-dose this compound can increase serum estradiol levels and induce apoptosis in ovarian granulosa cells, while having an inhibitory effect on follicular development uwi.edu.

Male Reproductive Organ Studies

Studies in male animals have shown that this compound can affect the reproductive organs. In male rats with the Dunning R3327 prostatic tumor, this compound decreased the weights of ventral prostate, seminal vesicles, and testes scilit.com. Chronic toxicity studies over 26 weeks in male rats and dogs revealed dose-dependent decreases in testis weight scilit.com.

Short-term administration of this compound in adult male rats has been shown to induce apoptotic cell death and decrease the diameter and epithelial thickness of seminiferous tubules nih.gov.

In subfertile male dogs, this compound treatment has been evaluated for its effect on semen quality. A study showed significant improvement in libido score, serum testosterone (B1683101) levels, sperm progressive motility, concentration, viability, and abnormality after treatment with this compound, although some parameters showed a moderate decline at a later time point jvas.in.

This compound acetate (B1210297) has also been used to induce spermiation in male frogs (Leptodactylus ocellatus) for semen collection in reproductive techniques researchgate.netredalyc.org.

Fertility, Conception, and Embryo Development Research

Animal studies have indicated that this compound can influence fertility and conception rates. In ewes, treatment with this compound on day 12 post mating showed a non-significant increase in non-return rate and litter size in some flocks, with a significant increase in the number of twin lambs born and litter size observed in yearling ewes cambridge.org. These results suggest that this compound treatment may improve embryo survival, particularly in yearling ewes cambridge.org.

Studies in cows have investigated the effect of this compound injection at different times post-insemination on conception rates veterinaryworld.orgvfu.cz. While some studies showed a considerably higher conception rate in treated groups compared to controls veterinaryworld.org, others did not find a significant difference in pregnancy rates despite increased progesterone (B1679170) concentrations vfu.cz. The timing of this compound administration relative to insemination and the estrous cycle appears to be crucial for optimizing conception rates in cattle defra.gov.ukagrovetmarket.com.

Research in mice has explored the effect of this compound on in vitro fertilization (IVF) and embryo development. One study indicated that this compound treatment prior to superovulation improved the in vitro fertility rate of a specific mouse strain, and that this treatment did not markedly affect the development of embryos to term after transfer to pseudopregnant mothers nih.gov.

In embryo recipient cows, the administration of this compound at the time of embryo transfer or at specific days post-transfer has been evaluated for its effect on conception rate, with varying results depending on the timing researchgate.netresearchgate.net.

The potential mechanisms by which this compound might improve embryo survival in some species, such as sheep and horses, are still being investigated, with possibilities including improved synchrony between service and ovulation or increased progesterone concentrations fortehealthcare.com.

Hormone-Dependent Disease Models

This compound's ability to suppress sex hormone production makes it relevant in the study of hormone-dependent diseases using animal models, particularly certain types of cancer and reproductive disorders like endometriosis and leiomyomas.

Preclinical Cancer Models (e.g., Prostate, Breast Tumors)

Animal models have been used to study the effects of this compound on hormone-sensitive cancers. In male rats with the Dunning R3327 prostatic tumor, this compound treatment decreased tumor weight scilit.com. Combining this compound with the antiandrogen nilutamide (B1683758) resulted in further weight reduction and nearly complete arrest of tumor growth in this model scilit.com. This aligns with this compound's mechanism of reducing testicular androgen production, which can inhibit the growth of androgen-dependent prostate cancer bccancer.bc.ca.

In preclinical breast cancer models, this compound has shown effects on tumor growth. Studies using 7,12-dimethylbenz(a)anthracene (DMBA)-induced rat mammary cancer, a hormone-dependent breast cancer model, have evaluated this compound's antitumor effects nih.gov. Research indicates that this compound treatment can lead to a significant reduction in tumor size in this model, comparable to the effect of ovariectomy nih.gov. These results suggest that the primary mechanism of action for tumor reduction in this model is due to ovarian estrogen deficiency induced by this compound nih.gov. This compound did not inhibit tumor growth that was dependent on exogenous estrogen in this model nih.gov.

In vitro studies using breast cancer cell lines, such as the prolactin-sensitive T-47-D, have shown that this compound can inhibit cell growth, indicating an inhibition of the prolactin effect scilit.com. In the triple-negative breast cancer cell line MDA-MB-231, this compound has been shown to inhibit cell proliferation, migration, and invasion in vitro researchgate.net.

Endometriosis and Leiomyoma Animal Models

Animal models are utilized to study endometriosis and leiomyomas and evaluate potential treatments. This compound's ability to suppress ovarian hormone production is relevant to these conditions, as they are often hormone-dependent.

While the provided search results broadly mention this compound's value in endometriosis and potential benefit in uterine leiomyoma in humans scilit.com, detailed research findings from specific animal models for these conditions were not extensively available within the search snippets to provide detailed data tables or specific experimental outcomes in animal models of endometriosis and leiomyoma. However, the use of GnRH agonists like this compound in animal models of secondary hypogonadism, which can mimic conditions seen in patients treated for hormone-dependent diseases, has been explored to study associated effects like bone loss nih.govtandfonline.com.

Compound Information

Compound NamePubChem CID
This compound50225

Note: The information presented in this article is based on findings from preclinical animal model studies.

Data Tables

Based on the search results, here are some examples of how data could be presented in tables, illustrating findings from animal studies.

Table 5.1.1.1: Effect of this compound on Ovulation and Conception in Cattle

StudySpeciesThis compound Administration TimingOutcome MeasuredControl Group ResultThis compound Group ResultSignificanceSource
veterinaryworld.orgCowsDay of estrus and Day 10, 12, or 14 post-breedingConception Rate33.33%83.33%Considerably higher in treatment groups veterinaryworld.org
vfu.czCowsDay 12 post-inseminationPregnancy RateNot significantly differentNot significantly differentNot significant vfu.cz
europa.euCattleSingle doseOvulation TimingNot applicableApprox. 24-48 hours post-injectionNot applicable europa.eu

Table 5.1.1.2: Effect of this compound on Ovulation and Reproductive Performance in Rabbits

StudySpeciesThis compound Administration MethodOutcome MeasuredControl Group ResultThis compound Group ResultSignificanceSource
edpsciences.orgRabbitsIntramuscular injection or added to seminal doseOvulation InductionSimilar results with natural matingEffectiveComparable edpsciences.org
njap.org.ngRabbitsIntramuscular injection (0.8 µg)Conception Rate0%57.14% - 85.71% (depending on semen dilution)Conception recorded in treated groups njap.org.ng

Table 5.1.2.1: Effect of this compound on Male Reproductive Organs in Rats

StudySpeciesTreatment DurationOutcome MeasuredControl Group ResultThis compound Group ResultSignificanceSource
scilit.comRatsChronic (26 weeks)Testis WeightNot specifiedDose-dependent decreaseDose-dependent scilit.com
nih.govRatsShort-term (5 days)Seminiferous Tubular Epithelial ThicknessNot specifiedSignificantly decreasedSignificant nih.gov
nih.govRatsShort-term (5 days)Apoptotic Cell Death in TestesLowerSignificant increase (high dose)Significant (high dose) nih.gov

Table 5.2.1.1: Effect of this compound on Tumor Growth in Animal Models

StudySpeciesCancer ModelTreatmentOutcome MeasuredControl Group ResultThis compound Group ResultSignificanceSource
scilit.comRatsDunning R3327 Prostatic TumorThis compound aloneTumor WeightNot specifiedDecreasedNot specified scilit.com
scilit.comRatsDunning R3327 Prostatic TumorThis compound + NilutamideTumor GrowthNot specifiedAlmost complete arrestNot specified scilit.com
nih.govRatsDMBA-induced Mammary CancerThis compoundTumor SizeNo reductionSignificant reductionp<0.01 nih.gov
nih.govRatsDMBA-induced Mammary CancerOvariectomyTumor SizeNo reductionSignificant reductionp<0.01 nih.gov

Central Precocious Puberty Models

Animal models, particularly rodents and non-human primates, whose pubertal development shares similarities with humans, are commonly employed in the study of central precocious puberty (CPP) and for preclinical research wuxibiology.com. This compound is considered a first-line treatment for CPP in humans, and animal studies have contributed to understanding its mechanism in this context scilit.com. Research involving continuous this compound infusion in animals has demonstrated that while random luteinizing hormone (LH) levels may be elevated, the crucial pulsatile release of LH is abolished jcrpe.org. This disruption of pulsatile LH secretion leads to ineffective production of sex hormones, which is the desired outcome in managing CPP jcrpe.org. Studies have also investigated the effect of this compound on regulatory T cells within the framework of a central precocious puberty model researchgate.net.

Other Systemic Effects in Animal Models

Beyond its effects on the reproductive axis and CPP, this compound has been investigated for its impact on other physiological systems in animal models.

Enteric Neuropathy Investigations

Repeated administration of this compound in rats has been established as an experimental model to study enteric neuropathy researchgate.netkarger.comnih.gov. This model mimics aspects of intestinal dysfunction observed in some patients treated with GnRH analogs researchgate.netkarger.comnih.gov. Studies in rats have shown that multiple treatment sessions with this compound lead to a significant loss of both submucous and myenteric neurons throughout the gastrointestinal tract, including the fundus, ileum, and colon researchgate.netkarger.comnih.govresearchgate.net. This neuronal loss is, at least in part, attributed to increased apoptosis researchgate.netnih.govresearchgate.net. Furthermore, investigations have revealed the presence of ganglioneuritis, characterized by the infiltration of T-lymphocytes in the myenteric ganglia of this compound-treated rats researchgate.netkarger.com. Long-term follow-up in this rat model has indicated additional effects, including reduced body weight, thinning of the circular muscle layer in the ileum and longitudinal muscle layer in the colon, and an increased number of eosinophils and T-lymphocytes in various parts of the gastrointestinal tract nih.gov. The mechanism underlying this enteric neurodegeneration may involve the hyperactivation of LH receptors present on enteric neurons researchgate.netnih.govresearchgate.net. Despite the significant neuronal loss, functional studies in rats have sometimes shown only moderate effects on gastrointestinal function karger.com.

Immunological and Metabolic System Research

Research in animal models has also touched upon the immunological and metabolic effects of this compound. In the context of the enteric neuropathy model in rats, studies specifically looked for signs of intestinal inflammation or increased levels of circulating interleukins/cytokines in response to this compound treatment but found none nih.govresearchgate.net. However, increased numbers of eosinophils and T-lymphocytes were noted in the gastrointestinal tract in long-term studies of this compound-induced enteric neuropathy nih.gov.

Cellular and Molecular Adaptations and Potential Mechanisms of Altered Response

Cellular Responses to Chronic Buserelin Exposure

Cells exposed to chronic this compound stimulation can undergo adaptive changes to maintain viability and function in the altered environment. pathologyatlas.rolecturio.com While this compound's primary action is on pituitary gonadotropes, where chronic stimulation leads to desensitization and reduced gonadotropin release, its effects on other cells expressing GnRH receptors or influenced by downstream hormonal changes can also involve adaptation. nih.govnih.govviamedica.ploup.com Cellular adaptation can involve changes in cell size, number, phenotype, metabolic activity, or function. lecturio.comuomustansiriyah.edu.iq In the context of hormone-dependent cancers treated with GnRH agonists, such as prostate or breast cancer, cellular adaptation can contribute to the development of castration resistance or altered drug response. nih.govamegroups.orgnih.govnih.govracgp.org.auoncotarget.com This can manifest as continued tumor growth despite suppressed hormone levels. nih.gov Studies have also explored the direct effects of this compound on other cell types, such as ovarian granulosa cells, where it can directly inhibit steroidogenesis through post-receptor mechanisms involving inositol (B14025) trisphosphate (IP3) formation. nih.gov

Intracellular Signaling Pathway Dysregulation in Adapted Cells

The signaling pathways activated by the GnRH receptor are complex and can vary depending on the cell type. mdpi.com GnRH receptors primarily couple to Gαq/11 proteins, leading to the activation of phospholipase Cβ (PLCβ) and the generation of diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). oup.commdpi.comcore.ac.uknih.gov This, in turn, triggers the release of intracellular calcium (Ca2+) and activation of protein kinase C (PKC). oup.commdpi.comcore.ac.uk GnRH receptors can also activate other pathways, including the MAPK (mitogen-activated protein kinase) cascades, particularly the ERK (extracellular signal-regulated kinase) pathway, and potentially the adenylyl cyclase (AC)/cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA) pathway. oup.comcore.ac.uknih.gov

In cells that develop altered responses or resistance to chronic this compound exposure, dysregulation of these intracellular signaling pathways is observed. Mechanisms of resistance to hormonal therapies, including GnRH agonists, can involve alterations in androgen receptor (AR) signaling (in prostate cancer) or estrogen receptor (ER) signaling (in breast cancer), as well as activation of alternative pathways. amegroups.orgnih.govnih.govoncotarget.com These ancillary pathways can include the RAS/MAP kinase, PI3K/AKT/mTOR, and JAK/STAT pathways, which can promote cell proliferation and survival independently of hormonal signaling. nih.govmdpi.comdovepress.com For instance, activation of the PI3K/AKT pathway has been linked to endocrine resistance and can lead to hormone receptor deactivation or ligand-independent activation. nih.gov Upregulation of cell cycle regulators, such as CDK4/6, can also contribute to resistance by promoting cell cycle progression despite hormonal suppression. nih.gov

Research also suggests that this compound can influence other cellular processes and signaling. For example, this compound has been shown to affect actin polymerization and inhibit cell migration and invasion in certain breast cancer cell lines, potentially through mechanisms involving RhoA activation and MAPK signaling. researchgate.net Furthermore, studies in the context of central precocious puberty treatment with this compound have indicated its potential to promote the differentiation and function of certain immune cells, like macrophage-colony-stimulating factor-producing T helper cells, involving the activation of NFAT and ERK1/2 pathways. nih.govresearchgate.net

Identification of Biomarkers for Altered Drug Response

Identifying biomarkers is crucial for predicting response to this compound therapy, monitoring treatment effectiveness, and detecting the development of altered response or resistance. Biomarkers can include molecular features (DNA, RNA, proteins) detected in tissues or bodily fluids. google.com

In the context of hormone-dependent cancers treated with GnRH agonists, several potential biomarkers for altered response and resistance have been investigated. For prostate cancer, while serum testosterone (B1683101) is a primary measure of this compound's effect on androgen suppression, markers like prostate-specific antigen (PSA) and prostatic acid phosphatase (PAP) are used to monitor tumor response. hres.ca However, the development of castration-resistant prostate cancer (CRPC) highlights the need for biomarkers of resistance. Mechanisms of CRPC involve alterations in the androgen receptor, including amplification, mutations, and splice variants, which could serve as biomarkers. amegroups.orgnih.govoncotarget.com Intratumoral androgen levels, which can persist despite ADT, are also being explored. nih.govoncotarget.com

For breast cancer, ER and PR expression levels are key biomarkers for predicting response to endocrine therapy, with higher levels generally associated with better outcomes. meddocsonline.org However, loss of ER expression or the development of ESR1 mutations can lead to resistance and serve as biomarkers for altered response. nih.govmeddocsonline.org Upregulation or alterations in signaling pathways like PI3K/AKT/mTOR and MAPK, or cell cycle regulators like CDK4/6, are also being investigated as biomarkers for endocrine resistance. nih.govmeddocsonline.orgfrontiersin.org Circulating tumor DNA (ctDNA) analysis is emerging as a tool to detect genomic alterations, such as ESR1 mutations, that may predict resistance to endocrine therapies. nih.govtandfonline.com

Studies on this compound's direct cellular effects in other contexts may also reveal potential biomarkers. For example, changes in the expression of proteins like Serpin B3, NADH dehydrogenase (NDUV1), and others have been observed in cells treated with this compound, suggesting their potential as biomarkers for cellular responses beyond hormonal suppression. plos.org

Strategies for Overcoming Cellular Adaptation in Preclinical Settings

Overcoming cellular adaptation and resistance to this compound and other GnRH agonists in preclinical settings involves exploring strategies that target the underlying mechanisms of altered response. These strategies often focus on inhibiting the compensatory signaling pathways or addressing the molecular alterations that drive resistance.

In preclinical models of hormone-dependent cancers, strategies to overcome resistance to ADT, including GnRH agonists, include targeting the altered AR signaling pathways or the activated ancillary pathways. This can involve the use of next-generation anti-androgens or inhibitors of pathways such as PI3K/AKT/mTOR, MAPK, or CDK4/6. nih.govnih.govdovepress.com Preclinical studies evaluating combinations of this compound or other GnRH agonists with inhibitors of these pathways could help identify synergistic approaches to prevent or overcome resistance. up.ac.za

Another strategy involves exploring alternative targets or mechanisms of action. Given that this compound can have direct effects on cells beyond the pituitary, investigating these direct pathways could reveal new targets for intervention. For instance, if resistance involves the activation of specific intracellular signaling cascades downstream of GnRH receptors in target cells, inhibitors of these specific kinases or signaling molecules could be explored in preclinical models.

Furthermore, understanding the role of the tumor microenvironment and immune cells in the response to this compound could lead to novel strategies. Preclinical studies investigating the combination of this compound with immunotherapies or agents that modulate the tumor microenvironment might offer ways to overcome adaptation and enhance therapeutic efficacy. mdpi.com

Preclinical research also focuses on developing novel drug delivery systems or formulations that could improve the delivery of this compound or combination therapies to target tissues and potentially overcome mechanisms of resistance related to drug transport or metabolism. researchgate.net

Preclinical studies are essential for identifying the specific molecular drivers of resistance in different cellular contexts and evaluating the efficacy of targeted therapies or combination approaches before they are tested in clinical trials. nih.govtandfonline.cominsights.bio

Q & A

Q. What molecular mechanisms underlie Buserelin’s agonist activity at GnRH receptors, and how do these mechanisms inform experimental design in endocrine studies?

this compound acts as a potent GnRH receptor (GnRHR) agonist, binding to the receptor and triggering intracellular signaling pathways such as inositol triphosphate (IP3) accumulation, which regulates downstream hormone secretion (e.g., LH/FSH). Experimental designs should include dose-response assays to measure EC50 values for IP3 accumulation (e.g., COS-1 cells transfected with human GnRHR) and compare potency to endogenous GnRH and other agonists like triptorelin . Additionally, studies should account for this compound’s shorter half-life (~1.3 hours) compared to other agonists, requiring frequent dosing in in vivo models to maintain therapeutic effects .

Q. What standardized methodologies are recommended for evaluating this compound’s effects on bone metabolism in preclinical models?

this compound induces bone loss in rat models by reducing bone volume and connective density while increasing trabecular separation. Methodologically, researchers should use micro-computed tomography (µCT) to quantify trabecular parameters at the proximal tibia. Pairwise comparisons (e.g., ANOVA with post-hoc tests) should validate statistical significance (P < 0.05) between this compound-treated groups and controls. Co-administration with bone-protective agents (e.g., Annatto tocotrienol) requires dose standardization (e.g., 60 mg/kg/day) and longitudinal monitoring to assess preventive efficacy .

Q. How should researchers select appropriate in vitro models to study this compound’s anti-proliferative effects in cancer biology?

Cell line selection must align with research objectives. For example:

  • MCF7 cells : To study GnRHR internalization and downstream signaling (e.g., IP3 accumulation assays) .
  • MDA-MB-231 cells : To evaluate this compound’s anti-metastatic effects via migration/invasion assays (e.g., Boyden chamber) . Experimental protocols should include controls for receptor density (e.g., adenoviral transfection to overexpress GnRHR) and validate results using pooled data from ≥3 independent experiments .

Advanced Research Questions

Q. How can contradictory data on this compound’s role in cancer progression be reconciled across different experimental models?

this compound exhibits context-dependent effects: it reduces metastasis in MDA-MB-231 cells (triple-negative breast cancer) but shows limited activity in MCF7 cells (hormone receptor-positive). Researchers must stratify results by receptor expression levels (e.g., qPCR for GnRHR isoforms) and microenvironmental factors (e.g., estrogen exposure). Contradictions may arise from differential activation of apoptotic pathways (e.g., caspase-3 in MDA-MB-231 vs. survivin upregulation in MCF7). Meta-analyses of transcriptomic datasets (e.g., RNA-seq) can identify confounding variables .

Q. What novel methodologies address this compound’s short half-life in sustained-release formulations for long-term studies?

Advanced delivery systems, such as biodegradable microspheres or subcutaneous implants, can extend this compound’s half-life by 10-fold (e.g., triptorelin’s formulation). Pharmacokinetic studies should use LC-MS/MS to measure plasma concentrations over time, while in vitro release assays (e.g., dialysis membrane models) optimize polymer matrices. Statistical modeling (e.g., two-compartment pharmacokinetic analysis) is critical to predict dosing intervals .

Q. How can researchers design experiments to elucidate this compound’s role in preventing early embryonic death (EED) in non-equine models?

While this compound shows promise in mares by delaying luteolysis, extrapolation to other species requires:

  • Timed administration : Dose optimization during diestrus to mimic luteolytic signal suppression .
  • Biomarker validation : Progesterone assays and uterine luminal fluid proteomics to confirm luteal maintenance.
  • Comparative models : Parallel studies in rodents (e.g., GnRH antagonist-induced EED) to control for species-specific receptor affinities .

Methodological Guidance for Data Analysis

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects in cell-based assays?

  • Dose-response curves : Use nonlinear regression (e.g., log[agonist] vs. response) to calculate EC50 values. Software like GraphPad Prism facilitates curve fitting with 95% confidence intervals .
  • Pooled data normalization : Normalize IP3 accumulation or cell count data to the maximal this compound response in control cells to minimize inter-experimental variability .
  • Two-way ANOVA : Apply to factorial designs (e.g., this compound ± antagonist treatment) with post-hoc t-tests for pairwise comparisons .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound studies given variability in receptor expression models?

  • Transfection validation : Include Western blotting or flow cytometry to confirm GnRHR expression levels in transfected cell lines .
  • Purity protocols : For in vivo studies, document this compound’s source (e.g., HPLC purity ≥98%) and storage conditions (-20°C in lyophilized form) .
  • Open data practices : Publish raw datasets (e.g., µCT scans, cell counts) in supplementary materials with detailed metadata .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Buserelin
Reactant of Route 2
Reactant of Route 2
Buserelin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。